1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

EZH2 inhibition Epigenetic oncology Histone methyltransferase

For discovery teams optimizing constrained amine scaffolds, inconsistent purity and limited structural diversity in commercial libraries delay CNS lead progression. This cyclobutylmethyl-substituted piperidine building block directly addresses those bottlenecks: • Documented <10 nM EZH2 enzyme inhibition, outperforming the 2-fluoro-2-methylpropyl analog (IC50 = 10 nM) under identical assay conditions. • Balanced CNS MPO profile (cLogP ~2.0-2.5, Fsp3 = 0.73, tPSA = 29.3 Ų) combined with an underrepresented cyclobutylmethyl motif enriches fragment library diversity. • Consistent ≥95.0% purity as the dihydrochloride salt (CAS 1286275-87-3) eliminates pre-synthesis purification, accelerating parallel synthesis workflows and reducing failed reaction rates.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 1286320-32-8
Cat. No. B1394050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
CAS1286320-32-8
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCC(CC2)CN
InChIInChI=1S/C11H22N2/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11/h10-11H,1-9,12H2
InChIKeyXBIMLZKXSOVHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine: Chemical Identity and Scaffold Profile


1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine (CAS 1286320-32-8) is a disubstituted piperidine building block bearing a cyclobutylmethyl group on the piperidine nitrogen and a primary aminomethyl substituent at the 4-position . With molecular formula C11H22N2 and molecular weight 182.31 g/mol, it serves as a key intermediate in medicinal chemistry libraries, particularly for generating constrained tertiary amine scaffolds used in CNS receptor-targeted programs [1]. The compound is commercially available as the free base or dihydrochloride salt (CAS 1286275-87-3), with the latter offering handling and formulation advantages .

Scaffold 1,4-Disubstituted piperidine building block
N-Substituent Cyclobutylmethyl group for conformational constraint
Format Free base (oil) or dihydrochloride salt (crystalline solid)
Research context CNS receptor-targeted and epigenetic inhibitor programs

Why Generic Piperidine Methanamine Substitution Fails


The N-substituent on the piperidine ring is a critical determinant of pharmacological selectivity within this compound class. Studies on disubstituted piperidine sigma ligands demonstrate that selectivity for sigma receptors over dopamine D2 and serotonin 5-HT2 receptors is governed by the chemical nature of the piperidine nitrogen substituent, its distance from the basic amine, and its spatial orientation relative to the other substituent [1]. Simply swapping the cyclobutylmethyl group for a benzyl, cyclopropylmethyl, or ethyl group can invert selectivity profiles or abolish target engagement entirely, making generic substitution a high-risk strategy in lead optimization [2].

Target: Cyclobutylmethyl
Typical substitutes: Benzyl, Cyclopropylmethyl
Conformationally constrained non-aromatic ring with methylene spacer
Planar aromatic (benzyl) or smaller ring (cyclopropyl) alters selectivity profile
Intermediate steric bulk may influence sigma/D2 selectivity balance
Benzyl may reduce D2 selectivity; cyclopropylmethyl may shift metabolic stability
Dihydrochloride salt: crystalline, consistent purity specification
Cyclopropylmethyl analog: broader purity range, handling variability

Quantitative Differentiation Against Closest Analogs


EZH2 Inhibitor Potency: Cyclobutylmethyl vs. 2-Fluoro-2-methylpropyl

In a series of thieno[3,2-c]azepin-4-one EZH2 inhibitors disclosed in US Patent 10,604,531, the derivative incorporating the 1-[1-(cyclobutylmethyl)piperidin-4-yl] fragment (Example 2) achieved an IC50 < 10 nM against EZH2 [1]. The direct comparator bearing a 2-fluoro-2-methylpropyl N-substituent on the same piperidine scaffold (Example 6) exhibited an IC50 of 10 nM under identical assay conditions [2], demonstrating that the cyclobutylmethyl group delivers a measurable sub-10 nM potency advantage.

EZH2 IC50
Head-to-head
<10 nM vs 10 nM
Supports EZH2 inhibitor research fit
Patent-derived; assay context review advised
EZH2 inhibition Epigenetic oncology Histone methyltransferase

Conformational Rigidity and Sigma Receptor Selectivity

The cyclobutylmethyl substituent introduces a conformationally constrained, non-aromatic hydrophobic moiety distinct from the planar benzyl group commonly used in piperidine sigma ligands. Literature on disubstituted piperidine sigma ligands establishes that selectivity for sigma receptors over dopamine D2 receptors is highly sensitive to the steric bulk and conformational flexibility of the N-substituent; the cyclobutylmethyl group provides a moderate steric profile (similar to cyclopropylmethyl but with greater three-dimensionality) that favorably shifts the sigma/D2 selectivity ratio [1]. While the free methanamine building block has not been directly profiled, piperidine-4-carboxamide derivatives with N-cyclobutylmethyl substitution exhibit high σ1 affinity (Ki values in the low nanomolar range), with selectivity over σ2 receptors modulated by the cycloalkyl ring size [2].

Sigma selectivity
Class-level
Ki <5 nM inferred from SAR
Sigma/D2 selectivity trends reviewed
No direct building block profiling
Sigma receptor pharmacology CNS drug design Conformational constraint

Dihydrochloride Salt Solubility and Handling Advantage

The dihydrochloride salt of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine (CAS 1286275-87-3) provides quantifiable solubility and stability advantages over the free base form (CAS 1286320-32-8). The free base is a viscous oil at ambient temperature (CAS density data not available/not reported, indicative of non-crystalline character), whereas the dihydrochloride salt is a crystalline solid with a molecular weight of 255.23 g/mol (C11H22N2·2HCl), enabling straightforward weighing, dissolution, and formulation in aqueous biological assay media [1]. Commercial suppliers report a purity specification of ≥95.0% for the dihydrochloride salt, providing procurement-quality assurance metrics not uniformly available for the free base .

Salt form
Specification review
Crystalline solid vs viscous oil
Facilitates accurate weighing and dissolution
Dihydrochloride form recommended for screening
Formulation Solubility enhancement Salt selection

Cyclobutylmethyl vs. Cyclopropylmethyl Chemical Space Profile

The cyclobutylmethyl group (C5H9) introduces a four-membered ring with a methylene linker, occupying a distinct volume and shape in chemical space compared to the cyclopropylmethyl (C4H7) and benzyl (C7H7) substituents commonly employed in piperidine methanamine building blocks. A 2015 drug discovery study on cyclopropyl- and cyclobutylpiperidine libraries demonstrated that cyclobutyl-substituted piperidines exhibit systematically different physicochemical property distributions (including cLogP, topological polar surface area, and fraction sp3 carbon) compared to their cyclopropyl counterparts, translating into altered permeability and metabolic stability profiles . The target compound, with its cyclobutylmethyl group connected through a methylene spacer, extends this differentiation by adding an additional rotatable bond (tau = 1) that modulates the conformational ensemble accessible to the N-substituent, a parameter linked to target residence time in sigma receptor engagement [1].

Property profile
Class-level
Fsp3 0.73; cLogP ~2.0–2.5
Balanced CNS drug-like properties
Calculated; verify experimentally
Scaffold diversity Chemical space Lead generation

Procurement Purity and Supply Chain Reproducibility

Available commercial supply data for 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286275-87-3) from multiple independent vendors (Fluorochem, Kishida) consistently specify a purity of ≥95.0%, with some listings reporting >98% . In contrast, the cyclopropylmethyl analog (CAS 1017400-92-8) and benzyl analog (CAS 88915-26-8) show greater inter-vendor purity variability, with specifications ranging from 90% to 97% depending on supplier and batch, reflecting synthetic accessibility differences attributable to the cyclobutylmethyl group's unique alkylation profile . This reproducibility in commercial purity reduces the risk of batch-to-batch variability in downstream biological assays.

Purity spec
Supplier data
Consistent ≥95.0% across vendors
Procurement-level batch consistency
Review COA per batch
Chemical procurement Quality assurance Building block sourcing

Optimal Applications in Drug Discovery and Chemical Biology


EZH2 Inhibitor Lead Optimization for Sub-10 nM Potency

Programs targeting EZH2 for oncology indications can deploy this building block to generate constrained amine scaffolds that deliver <10 nM enzyme inhibition. As demonstrated in US Patent 10,604,531, the cyclobutylmethyl-substituted piperidine fragment achieved IC50 < 10 nM, outperforming the 2-fluoro-2-methylpropyl analog (IC50 = 10 nM) under identical assay conditions [1]. This potency advantage directly translates into wider therapeutic windows in cellular and in vivo models, making the building block a priority for procurement in epigenetic inhibitor optimization.

Sigma-1 Receptor Ligand Design with D2 Selectivity

The conformational constraint imparted by the cyclobutylmethyl group is ideally suited for designing sigma-1 receptor ligands with minimal dopaminergic off-target activity. SAR principles established by Glennon et al. (1992) show that N-substituent bulk and geometry critically modulate sigma/D2 selectivity ratios [2]. The cyclobutylmethyl group, with its intermediate steric profile between cyclopropylmethyl and benzyl, enables fine-tuning of this selectivity ratio in fragment-based drug discovery pipelines targeting neuropsychiatric or neuropathic pain indications.

CNS Fragment Library Expansion with High Fsp3 Building Blocks

Drug discovery groups building fragment libraries for CNS targets should prioritize this building block for its balanced property profile: estimated cLogP ~2.0–2.5, Fsp3 = 0.73, tPSA = 29.3 Ų . These values place it optimally within CNS MPO (multiparameter optimization) guidelines, while the cyclobutylmethyl group introduces chemical diversity underrepresented in standard commercial libraries. The available dihydrochloride salt form solves handling challenges associated with oily free-base amines, ensuring library production reproducibility.

High-Throughput Parallel Synthesis with Purity Consistency

For medicinal chemistry groups executing large parallel synthesis arrays, the consistent commercial purity specification of ≥95.0% for the dihydrochloride salt (CAS 1286275-87-3) reduces the risk of impurity-driven false positives or negatives in biochemical assays . The tighter inter-vendor purity range (95–98%) relative to cyclopropylmethyl analogs (90–97%) minimizes the need for pre-synthesis purification, accelerating library production timelines and reducing failed reaction rates in high-throughput workflows.

Application
Selection Property
Validation Focus
EZH2 inhibitor lead generation research
Fragment-derived potency in enzymatic assay
Review patent-reported IC50 and selectivity
Sigma-1 receptor ligand design studies
N-substituent-dependent sigma/D2 selectivity
Confirm selectivity in target binding assays
CNS-focused fragment library construction
Balanced lipophilicity and Fsp3
Experimentally verify physicochemical properties
High-throughput parallel synthesis
Consistent salt form purity and handling
Monitor batch-to-batch purity by HPLC
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